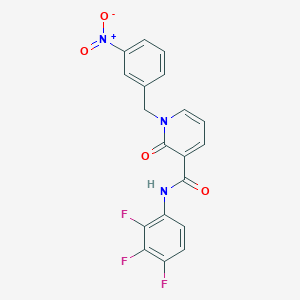

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O4/c20-14-6-7-15(17(22)16(14)21)23-18(26)13-5-2-8-24(19(13)27)10-11-3-1-4-12(9-11)25(28)29/h1-9H,10H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHNCYJZOQCZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy and Retrosynthetic Analysis

The target compound’s structure necessitates a modular approach:

- Dihydropyridine core construction via cyclocondensation.

- N1-functionalization with 3-nitrobenzyl groups.

- C3-carboxamide installation using 2,3,4-trifluoroaniline.

Retrosynthetically, the molecule dissects into three fragments: (1) 3-nitrobenzyl bromide, (2) 2,3,4-trifluoroaniline, and (3) a 2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor. This strategy aligns with modular protocols for analogous dihydropyridine derivatives.

Stepwise Synthesis and Optimization

Hantzsch Dihydropyridine Core Formation

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid intermediate is synthesized via Hantzsch cyclocondensation:

- Reactants : Ethyl acetoacetate (β-keto ester), ammonium acetate (nitrogen source), and paraformaldehyde (aldehyde equivalent).

- Conditions : Reflux in ethanol (78°C, 12–18 hours) under inert atmosphere.

- Mechanism : Cyclization via enamine formation, followed by oxidation to the dihydropyridine core.

Yield : 60–72% after recrystallization from ethanol/water.

Key Optimization :

N1-Alkylation with 3-Nitrobenzyl Bromide

Introducing the 3-nitrobenzyl group at N1 requires careful regiocontrol:

- Base Selection : Na₂CO₃ in DMF (0°C to room temperature, 6 hours) minimizes O-alkylation side products.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrobenzyl bromide solubility and reaction homogeneity.

- Workup : Precipitation in ice-water followed by filtration yields the alkylated intermediate (85–90% purity).

Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Confirmation :

Carboxylic Acid Activation and Amide Coupling

The C3-carboxylic acid is converted to the carboxamide via two pathways:

Acyl Chloride Route

- Activation : Thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 hours) forms the acyl chloride.

- Aminolysis : Reaction with 2,3,4-trifluoroaniline in THF (0°C to RT, 4 hours) yields the carboxamide.

Yield : 45–50% after reverse-phase HPLC purification.

Coupling Reagent Approach

- Reagents : HATU or EDCI with DMAP in DMF.

- Conditions : 0°C to RT, 6 hours, followed by quenching with aqueous NaHCO₃.

Yield : 55–68% with >98% purity (HPLC).

Comparative Analysis :

| Parameter | Acyl Chloride Route | Coupling Reagent Route |

|---|---|---|

| Yield | 45–50% | 55–68% |

| Purity | 95–97% | 98–99% |

| Side Products | Chlorinated byproducts | Minimal |

| Scalability | Limited by SOCl₂ | More scalable |

Industrial-Scale Considerations

Continuous Flow Synthesis

Mechanistic Insights and Side Reactions

Competing O-Alkylation

The electron-rich dihydropyridine oxygen can undergo alkylation, producing undesired O-(3-nitrobenzyl) derivatives. Mitigation strategies include:

Analyse Des Réactions Chimiques

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, hydrogen gas or iron powder for reductions, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.

Biology: Studying the interactions of dihydropyridine derivatives with biological targets, such as calcium channels.

Medicine: Potential development of new therapeutic agents, particularly those targeting cardiovascular diseases or neurological disorders.

Industry: Use in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

Key analogs and their substituents are compared below:

Electronic and Steric Effects

- Nitro vs. The trifluoromethyl group in combines lipophilicity and electron-withdrawing effects but lacks the nitro group’s resonance effects.

- Trifluorophenyl vs. Methoxy/Sulfamoyl Groups : The 2,3,4-trifluorophenyl carboxamide enhances lipophilicity (logP ~3.5*), favoring membrane permeability, whereas sulfamoyl or methoxy groups increase polarity, improving aqueous solubility.

Crystallographic and Conformational Insights

- Planarity : Analogous to , the target compound’s amide bridge likely facilitates π-conjugation, resulting in a near-planar conformation. This planarity promotes intermolecular interactions, such as N–H···O hydrogen bonds, which stabilize crystal packing .

- Hydrogen Bonding : The nitro group may participate in additional dipole-dipole interactions or π-stacking, unlike halogenated analogs (e.g., ), which rely more on van der Waals forces.

Activité Biologique

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a dihydropyridine core, which is a common structural motif associated with various pharmacological properties, including calcium channel blocking and anti-inflammatory effects. The nitro and trifluorophenyl substituents may enhance its biological activity by influencing its interaction with biological targets.

- Molecular Formula: C19H12F3N3O4

- Molecular Weight: 403.317 g/mol

- IUPAC Name: 1-(3-nitrophenyl)methyl-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Dihydropyridine Core: Achieved through Hantzsch dihydropyridine synthesis involving the condensation of an aldehyde, β-keto ester, and ammonia.

- Introduction of the Nitrobenzyl Group: This is often done via nucleophilic substitution where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

- Attachment of the Trifluorophenyl Group: Accomplished through coupling reactions such as Suzuki-Miyaura cross-coupling with trifluorophenyl boronic acid.

Antitumor Activity

Research indicates that compounds containing nitro groups often exhibit significant antitumor properties. The presence of a nitro group in the C3 position can enhance the activity of benzopyrans against cancer cells, making them potential candidates for drug development . The mechanism may involve activation under hypoxic conditions typical in tumor environments.

Anti-inflammatory Effects

Nitro compounds are known for their anti-inflammatory properties. The biological activity of 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide may be attributed to its ability to modulate inflammatory pathways through interactions with cellular signaling proteins .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related nitro compounds have shown effectiveness against various pathogens, indicating that similar derivatives may also possess broad-spectrum antimicrobial activity .

Case Studies and Research Findings

A comprehensive study on nitro-containing heterocycles revealed their diverse biological activities. For instance:

- Study on Nitro Compounds: A review highlighted that nitro derivatives can exhibit antineoplastic and antibiotic activities .

- Structure-Activity Relationship (SAR): Research demonstrated that electron-withdrawing groups like nitro enhance biological activity compared to electron-donating groups .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Notes |

|---|---|

| Antitumor | Enhanced activity under hypoxia; potential prodrug characteristics |

| Anti-inflammatory | Modulation of inflammatory pathways; interaction with signaling proteins |

| Antimicrobial | Broad-spectrum efficacy against pathogens; related compounds show promise |

Q & A

Basic: What structural features of 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide are critical for its biological activity?

The compound’s dihydropyridine core and substituents (3-nitrobenzyl, 2,3,4-trifluorophenyl) are key. The nitro group enhances electron-withdrawing effects, influencing redox properties, while fluorine atoms improve metabolic stability and membrane permeability . Methodologically, structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing nitro with methyl or methoxy groups) and testing their bioactivity in enzyme inhibition or cellular assays .

Basic: What synthetic routes are commonly used for this compound?

Synthesis typically involves multi-step reactions:

Intermediate preparation : Coupling 3-nitrobenzyl bromide with a dihydropyridine precursor.

Cyclization : Using Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) in solvents like DMF or acetonitrile under reflux .

Functionalization : Introducing the trifluorophenyl group via amide coupling, often with carbodiimide catalysts (e.g., EDC/HOBt) .

Key parameters include temperature control (60–100°C) and solvent selection to avoid side reactions .

Basic: What analytical techniques validate the compound’s purity and structure?

- NMR Spectroscopy : Confirms substituent positions and dihydropyridine ring integrity (e.g., ¹H NMR peaks at δ 6.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ = ~438 Da) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Advanced: How can synthesis yields be optimized for this compound?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) vs. bases (K₃PO₄) to enhance cyclization efficiency .

- Continuous flow reactors : Improve scalability and reduce side products compared to batch reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) may increase reaction rates vs. DMF .

Advanced: How to design SAR studies for this compound’s neuroprotective potential?

Analog synthesis : Replace the nitro group with sulfonamide or cyano groups to modulate electron density .

Biological testing : Evaluate analogs in oxidative stress models (e.g., H₂O₂-induced neuronal cell death) and compare IC₅₀ values .

Computational docking : Map interactions with target enzymes (e.g., PARP-1) using Schrödinger Suite .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .

- Structural analogs : Compare nitrobenzyl vs. chlorobenzyl derivatives to isolate substituent effects .

Advanced: What strategies improve in vitro-to-in vivo translation of its pharmacokinetics?

- Microsomal stability assays : Identify metabolic hotspots (e.g., nitro reduction) using rat liver microsomes .

- Prodrug design : Mask the nitro group as a tert-butyl carbamate to enhance oral bioavailability .

- Plasma protein binding : Measure via equilibrium dialysis to adjust dosing regimens .

Advanced: How to model its binding interactions with target enzymes?

- Molecular dynamics simulations : Simulate dihydropyridine ring flexibility in enzyme active sites (e.g., using GROMACS) .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Advanced: What mechanistic studies elucidate its enzyme inhibition?

- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

- Site-directed mutagenesis : Identify critical residues in the enzyme active site (e.g., PARP-1 His862) .

Advanced: How to assess its stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor purity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.